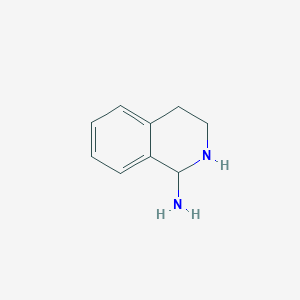

1,2,3,4-Tetrahydroisoquinolin-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-1-amine |

InChI |

InChI=1S/C9H12N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6,10H2 |

InChI Key |

LZXQFYUUMWVPQK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3,4 Tetrahydroisoquinolin 1 Amine and Its Derivatives

Classical and Cyclization Reactions for Scaffold Construction

The foundational methods for constructing the tetrahydroisoquinoline core often involve intramolecular cyclization reactions. These well-established strategies provide robust access to the basic scaffold, which can then be further functionalized.

Pictet-Spengler Condensation and its Variants

First discovered by Amé Pictet and Theodor Spengler in 1911, the Pictet-Spengler reaction is a cornerstone for the synthesis of tetrahydroisoquinolines. organicreactions.orgthermofisher.com The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The driving force for this reaction is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic aromatic substitution. wikipedia.org

The original reaction utilized concentrated hydrochloric acid and heat, but milder conditions have been developed, especially for β-arylethylamines bearing electron-donating groups on the aromatic ring. thermofisher.comwikipedia.org Variants of the Pictet-Spengler reaction have expanded its scope and utility. For instance, the use of different catalysts, including Brønsted and Lewis acids, can influence reaction efficiency and conditions. nih.govjk-sci.com Furthermore, the reaction has been adapted for solid-phase combinatorial chemistry, enabling the generation of diverse libraries of THIQ derivatives. wikipedia.org Enzymatic Pictet-Spengler reactions, utilizing enzymes like norcoclaurine synthase (NCS), offer a green and highly stereoselective alternative for producing optically active tetrahydroisoquinolines. tandfonline.com

Table 1: Examples of Pictet-Spengler Reactions for Tetrahydroisoquinoline Synthesis

| Starting Materials | Catalyst/Conditions | Product | Reference |

| Phenylethylamine, Dimethoxymethane | Concentrated HCl | 1,2,3,4-Tetrahydroisoquinoline (B50084) | thermofisher.com |

| Tryptophan, Aldehyde | Acid catalyst | 1,2,3,4-Tetrahydro-β-carboline | wikipedia.org |

| Dopamine (B1211576), Hydrocinnamaldehyde | Norcoclaurine Synthase (NCS) | 6,7-Dihydroxy-1-phenethyl-1,2,3,4-tetrahydroisoquinoline | tandfonline.com |

| N-substituted aryl ethylamines, Isatins | Chiral phosphoric acids | Substituted Tetrahydroisoquinolines and Tetrahydro-β-carbolines | nih.gov |

Bischler-Napieralski Cyclization and Subsequent Reduction

The Bischler-Napieralski reaction provides an alternative and widely used route to the tetrahydroisoquinoline skeleton. This method involves the intramolecular cyclodehydration of a β-arylethylamide using a dehydrating agent, typically a strong acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline (B110456) intermediate. organic-chemistry.orgwikipedia.org This intermediate can then be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline. nih.gov

The reaction generally requires elevated temperatures and is most effective with electron-rich aromatic rings. organic-chemistry.org The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes intramolecular electrophilic attack on the aromatic ring. wikipedia.orgslideshare.net Subsequent reduction of the resulting imine functionality of the dihydroisoquinoline can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation, to yield the desired tetrahydroisoquinoline. rsc.org Microwave-assisted Bischler-Napieralski reactions have been shown to accelerate the process. organic-chemistry.org

Stereoselective and Asymmetric Synthesis of 1,2,3,4-Tetrahydroisoquinolin-1-amine and its Chiral Analogs

The biological activity of many tetrahydroisoquinoline derivatives is highly dependent on their stereochemistry at the C1 position. nih.gov Consequently, the development of stereoselective and asymmetric synthetic methods to access enantiopure this compound and its chiral analogs is of paramount importance.

Chiral Auxiliary-Mediated Approaches

One effective strategy for achieving stereocontrol in the synthesis of chiral tetrahydroisoquinolines is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a particular reaction. After the desired stereocenter is established, the auxiliary is removed.

A notable example involves the use of Ellman's chiral auxiliary, tert-butylsulfinamide, in the synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net Another approach reported the use of (1R,2S,5R)-(−) menthyl-(S)-p-toluene sulfinate (Andersen reagent) as a chiral auxiliary. rsc.org In this method, a phenylethylamine is reacted with the Andersen reagent to form a chiral N-sulfinyl phenylethylamine, which then undergoes a diastereoselective Pictet-Spengler condensation with an aldehyde. rsc.org The chiral auxiliary is subsequently removed to afford the enantiomerically enriched tetrahydroisoquinoline. rsc.org Similarly, chiral N-acyliminium ions, generated with a chiral N-acyl group serving as the auxiliary, have been trapped with nucleophiles to produce α-substituted amides, which can be further transformed into enantiopure 1-substituted tetrahydroisoquinolines. clockss.org

Chiral Catalyst-Driven Enantioselective Transformations

The use of chiral catalysts represents a more atom-economical and elegant approach to asymmetric synthesis. Chiral catalysts can be employed in various transformations to generate enantiomerically enriched tetrahydroisoquinolines.

For instance, chiral phosphoric acids derived from BINOL and SPINOL have been successfully utilized as Brønsted acid catalysts in asymmetric Pictet-Spengler reactions. nih.gov These catalysts have proven effective in the enantioselective synthesis of 1-substituted THIQs. rsc.org In a different approach, a chiral primary amine catalyst was used to facilitate an enantioselective [3 + 2] 1,3-dipolar cycloaddition of allyl alkyl ketones with C,N-cyclic azomethine imines, yielding novel dinitrogen-fused heterocycles containing the tetrahydroisoquinoline core with high enantioselectivity. nih.gov Bismuth(III) triflate has also been shown to catalyze the intramolecular 1,3-chirality transfer reaction of chiral amino alcohols to construct chiral 1-substituted tetrahydroisoquinolines. acs.org

Table 2: Chiral Catalysts in Tetrahydroisoquinoline Synthesis

| Reaction Type | Chiral Catalyst | Product Type | Enantiomeric Excess (ee) | Reference |

| Pictet-Spengler | (R)-TRIP | 1-substituted THIQs | Not specified | rsc.org |

| Pictet-Spengler | (S)-BINOL | 1-substituted THIQs | Not specified | rsc.org |

| [3+2] Cycloaddition | Chiral Primary Amine | Dinitrogen-fused heterocycles with THIQ core | up to 96% | nih.gov |

| 1,3-Chirality Transfer | Bi(OTf)₃ | (S)-1-(E)-propenyl tetrahydroisoquinoline | 96% (98:2 ratio) | acs.org |

Asymmetric Hydrogenation of Precursor Imines and Iminium Salts

Asymmetric hydrogenation is a powerful and widely employed method for the enantioselective synthesis of chiral amines, including tetrahydroisoquinolines. mdpi.com This approach typically involves the reduction of a prochiral C=N bond in a precursor molecule, such as a dihydroisoquinoline or an iminium salt, using a chiral catalyst.

Transition metal catalysts, particularly those based on iridium and ruthenium, complexed with chiral ligands, are highly effective for the asymmetric hydrogenation of 1-substituted 3,4-dihydroisoquinolines. nih.govmdpi.com For example, iridium catalysts bearing various phosphorus-based ligands have been used to achieve high enantioselectivities in the hydrogenation of 1-aryl substituted 3,4-dihydroisoquinolines. mdpi.com Similarly, iridium catalysts with P-stereogenic phosphinooxazoline ligands derived from L-threonine have demonstrated excellent performance in the asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines, which can be subsequently cyclized to form tetrahydroisoquinolines. nih.gov Asymmetric transfer hydrogenation, which uses hydrogen donors like formic acid or isopropanol (B130326) instead of hydrogen gas, also provides a viable route to chiral THIQs. mdpi.com

Catalytic Transfer Hydrogenation Strategies

Catalytic transfer hydrogenation (CTH) is a powerful method for the reduction of various functional groups, offering a safer and often more convenient alternative to using high-pressure hydrogen gas. In the synthesis of 1,2,3,4-tetrahydroisoquinolines, CTH is particularly useful for the reduction of 3,4-dihydroisoquinolines to their corresponding saturated analogs.

Recent advancements have demonstrated the utility of arene/Ru/TsDPEN complexes as effective catalysts for the asymmetric transfer hydrogenation (ATH) of 1-aryl dihydroisoquinolines. organic-chemistry.org This method provides access to chiral 1-aryl-1,2,3,4-tetrahydroisoquinolines with high enantiomeric excess. organic-chemistry.org The process typically involves an in-situ generated catalyst and a suitable hydrogen donor. Furthermore, a novel metal-free transfer hydrogenation has been developed using 1-tetralone (B52770) as a dihydrogen source, catalyzed by TfOH, for the reduction of various unsaturated compounds. rsc.org

A notable application of transfer hydrogenation is in one-pot catalytic asymmetric synthesis. For instance, N-substituted tetrahydroquinoxalines have been synthesized in good yields and high enantiomeric excess through a one-pot process involving a regioselective Heyns rearrangement followed by a stereoselective transfer hydrogenation. rsc.org

Asymmetric Reductive Amination Protocols

Asymmetric reductive amination is a highly versatile and direct method for the synthesis of chiral amines from prochiral ketones or aldehydes. masterorganicchemistry.com This one-pot reaction combines the formation of an imine or enamine intermediate with its subsequent stereoselective reduction, thereby avoiding the isolation of the intermediate and often leading to high atom economy. masterorganicchemistry.comyoutube.com

This methodology has been successfully applied to the synthesis of a wide range of chiral amines, including those with bulky substituents. google.com The versatility of this reaction allows for the sequential installation of different alkyl groups on an amine, providing access to secondary and tertiary amines with high stereocontrol. masterorganicchemistry.com

Deracemization Techniques for Enantiopure 1,2,3,4-Tetrahydroisoquinolines

The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Deracemization, the process of converting a racemic mixture into a single enantiomer, offers an attractive alternative to classical resolution or asymmetric synthesis.

A concise and efficient non-enzymatic deracemization of racemic 1-substituted 1,2,3,4-tetrahydroisoquinolines has been developed. acs.orgresearchgate.net This one-pot redox process involves the oxidation of the racemic amine to the corresponding cyclic imine, followed by an iridium-catalyzed asymmetric hydrogenation of the imine to yield the chiral amine with high enantiomeric excess (up to 98% ee) and in excellent yields (up to 93%). acs.orgresearchgate.net The process utilizes N-bromosuccinimide (NBS) as the oxidant and a chiral iridium complex, generated in situ from [Ir(cod)Cl]2 and a chiral ligand like (R)-MeOBiPhep, as the hydrogenation catalyst. acs.org Isotopic labeling studies have confirmed that the mechanism proceeds through the oxidation of the racemic substrate to the imine, followed by the enantioselective hydrogenation to regenerate the stereocenter. acs.org

This method has been shown to be applicable to a range of 1-aryl-substituted tetrahydroisoquinolines. acs.org Furthermore, a practical one-pot racemization process for 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) has been established, which is a key intermediate for the antimuscarinic agent solifenacin. researchgate.netacs.org This process involves N-chlorination with trichloroisocyanuric acid, conversion to the imine hydrochloride, and subsequent reduction, allowing for the recycling of the undesired enantiomer from a classical resolution. researchgate.netacs.org

| Substrate | Oxidant | Catalyst System | Yield (%) | ee (%) | Reference |

| rac-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | NBS | [Ir(cod)Cl]2 / (R)-MeOBiPhep | 93 | 98 | acs.org |

| rac-1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | NBS | [Ir(cod)Cl]2 / (R)-MeOBiPhep | 95 | 96 | acs.org |

| rac-1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | NBS | [Ir(cod)Cl]2 / (R)-MeOBiPhep | 92 | 97 | acs.org |

| (R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Trichloroisocyanuric acid / NaBH4 | - | Quantitative (racemization) | - | researchgate.netacs.org |

Stereoselective Functionalization via Chiral N-Sulfinyl Imines

Chiral N-sulfinyl imines are valuable intermediates in asymmetric synthesis, enabling the stereoselective formation of carbon-nitrogen bonds. nih.gov This methodology has been effectively applied to the synthesis of enantiopure 1,2,3,4-tetrahydroisoquinoline derivatives.

A concise asymmetric synthesis of 1,3-disubstituted tetrahydroisoquinolines has been achieved through the highly diastereoselective addition of lithiated o-tolunitriles to chiral N-sulfinyl imines. nih.gov The resulting sulfinamide intermediate undergoes further reaction with methyllithium, followed by hydrolysis and reduction to afford the desired 1,3-disubstituted tetrahydroisoquinolines. nih.gov This method provides a route to both cis- and trans-isomers with high stereocontrol. nih.gov

Another approach involves the reaction of 2-(3,4-dimethoxyphenyl)-ethylamine with n-butyllithium and subsequent treatment with a chiral sulfinate ester, such as (1R,2S,5R)-(-)-menthyl-(S)-p-toluene sulfinate (Andersen reagent), to form an N-p-tolyl sulfinyl phenylethylamine intermediate. rsc.org This intermediate can then undergo a Pictet-Spengler condensation with various aldehydes in the presence of a Lewis acid like BF3·OEt2 to yield enantiopure 1,2,3,4-tetrahydroisoquinoline derivatives. rsc.org

| Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Product | Stereoselectivity | Reference |

| Lithiated o-tolunitrile | Chiral N-sulfinylimine | MeLi | 1,3-Disubstituted tetrahydroisoquinoline | High diastereoselectivity | nih.gov |

| 2-(3,4-Dimethoxyphenyl)-ethylamine | Aldehyde | (1R,2S,5R)-(-)-menthyl-(S)-p-toluene sulfinate, BF3·OEt2 | 1-Substituted 1,2,3,4-tetrahydroisoquinoline | Enantiopure | rsc.org |

Emerging Synthetic Strategies for 1,2,3,4-Tetrahydroisoquinoline Frameworks

The development of novel and efficient synthetic methods for constructing the 1,2,3,4-tetrahydroisoquinoline core remains an active area of research. Emerging strategies focus on improving atom economy, functional group tolerance, and stereocontrol.

Borane-Catalyzed Intramolecular Hydroamination

Borane-catalyzed reactions have emerged as a powerful tool in organic synthesis. Specifically, tris(pentafluorophenyl)borane, B(C6F5)3, has been shown to catalyze the intramolecular hydroamination of 2-alkynyl anilines to produce 2-substituted indoles in good to excellent yields. rsc.org This methodology has been extended to the synthesis of tetrahydroquinolines through a domino hydroamination/hydrogenation sequence. rsc.org

More recently, a B(C6F5)3-catalyzed cascade reaction of tertiary anilines with electron-deficient alkynes has been developed to construct polysubstituted 1,2,3,4-tetrahydroquinoline (B108954) derivatives. nih.govresearchgate.net This redox-neutral process proceeds through a Friedel-Crafts alkylation/ acs.orgthieme-connect.com-hydride transfer/Mannich cyclization sequence, offering high atom and step economy under metal-free and external oxidant-free conditions. nih.govresearchgate.net The reaction affords products with excellent diastereoselectivity. nih.govresearchgate.net

Multi-Component Reactions (MCRs) for Diversified Scaffolds

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. rsc.org MCRs are highly valued for their efficiency in generating molecular diversity and complexity from simple starting materials. rsc.orgthieme-connect.com

Several MCRs have been developed for the synthesis of diverse 1,2,3,4-tetrahydroisoquinoline scaffolds. One such example is a three-component reaction of aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile (B47326) under solvent-free conditions to produce 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles in high yields. rsc.org

Another one-pot, three-component synthesis utilizes 2-bromophenethylsulfonamide, acryloyl chloride, and a primary or secondary amine to generate functionalized THIQ derivatives via a domino Heck-aza-Michael reaction. rsc.org Furthermore, a one-pot, four-component enantioselective synthesis has been reported for the preparation of 1,3,4-substituted THIQ analogs. rsc.org A mechanochemical aza-vinylogous Povarov reaction between aromatic amines, α-ketoaldehydes or α-formylesters, and α,β-unsaturated dimethylhydrazones has also been developed for the synthesis of highly functionalized 2,4,4-trisubstituted 1,2,3,4-THQs. researchgate.net

| Number of Components | Reactants | Key Features | Product | Reference |

| Three | Aromatic aldehydes, N-methyl piperidin-4-one, malononitrile | Solvent-free | 6-Amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles | rsc.org |

| Three | 2-Bromophenethylsulfonamide, acryloyl chloride, primary/secondary amine | Domino Heck-aza-Michael reaction | Functionalized 1,2,3,4-tetrahydroisoquinolines | rsc.org |

| Four | Not specified | Enantioselective | 1,3,4-Substituted 1,2,3,4-tetrahydroisoquinolines | rsc.org |

| Three | Aromatic amines, α-ketoaldehydes/α-formylesters, α,β-unsaturated dimethylhydrazones | Mechanochemical, aza-vinylogous Povarov reaction | Highly functionalized 2,4,4-trisubstituted 1,2,3,4-tetrahydroquinolines | researchgate.net |

Isocyanide-Based Multicomponent Reactions for Carboxylic Acid Derivatives

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for the rapid construction of complex molecular scaffolds from simple starting materials. tandfonline.comtandfonline.com The Ugi and Passerini reactions are notable examples of IMCRs that have been successfully employed for the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives. nih.govnih.govnih.gov These reactions are characterized by their high atom economy and the ability to generate molecular diversity. tandfonline.comacs.org

The Ugi three-component reaction (Ugi-3CR) of 3,4-dihydroisoquinolines, an isocyanide, and a carboxylic acid provides a direct route to 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides in moderate to good yields. researchgate.net Subsequent hydrolysis of these carboxamides can yield the corresponding 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. tandfonline.comresearchgate.net However, if chiral acids are used to induce diastereoselectivity, the resulting enantiomeric excesses are often low due to the easy racemization of the products. researchgate.net

A significant advancement in this area is the three-component reaction between 3,4-dihydroisoquinolines, isocyanides, and benzyl (B1604629) chloroformate. tandfonline.comtandfonline.com This reaction proceeds through the in situ generation of a reactive dihydroisoquinolinium salt, which then couples with the isocyanide. tandfonline.com The resulting N-benzyloxycarbonyl-protected 1,2,3,4-tetrahydroisoquinoline-1-carboxamides can be selectively deprotected to afford the 2-unsubstituted derivatives. tandfonline.com

Table 1: Examples of Ugi-type Reaction for the Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxamides

| 3,4-Dihydroisoquinoline Derivative | Isocyanide | Acid/Activating Agent | Product | Yield (%) |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | Cyclohexyl isocyanide | Benzoic acid | 2-Benzoyl-N-cyclohexyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxamide | 75 |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | Benzyl isocyanide | Acetic acid | 2-Acetyl-N-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxamide | 82 |

| 3,4-Dihydroisoquinoline | tert-Butyl isocyanide | Benzyl chloroformate | 2-Benzyloxycarbonyl-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide | 68 |

| 6,7-Methylenedioxy-3,4-dihydroisoquinoline | Cyclohexyl isocyanide | Benzyl chloroformate | 2-Benzyloxycarbonyl-N-cyclohexyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline-1-carboxamide | 71 |

The Passerini reaction, another important IMCR, involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to form α-acyloxy carboxamides. nih.govnih.govnih.gov While less commonly applied directly to the synthesis of the tetrahydroisoquinoline core itself, it is a crucial method for creating precursors that can be further elaborated. nih.gov

Chemo-Enzymatic Synthesis and Biocatalytic Approaches

Chemo-enzymatic and biocatalytic methods offer mild and selective alternatives to traditional chemical synthesis. mdpi.comresearchgate.net These approaches often lead to high enantioselectivity under environmentally benign conditions. nih.govaalto.fi

One notable chemo-enzymatic one-pot process for the synthesis of tetrahydroisoquinolines begins with the oxidation of benzylic alcohols to the corresponding aldehydes. mdpi.com This oxidation is catalyzed by a laccase/2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) system. mdpi.com The aldehydes then undergo a Pictet-Spengler reaction with an amino alcohol, such as m-tyramine, mediated by phosphate (B84403) salts, to yield the desired 1,2,3,4-tetrahydroisoquinolines. mdpi.com This process has been shown to be effective for a range of substituted benzylic alcohols, affording yields of up to 87%. mdpi.com

Biocatalytic approaches have also been developed using enzymes such as transaminases and norcoclaurine synthase (NCS). nih.govaalto.fidigitellinc.com Engineered transaminases can be used to asymmetrically synthesize chiral amines, which are key intermediates. digitellinc.com For instance, a whole-cell system expressing an engineered transaminase can convert a ketone precursor into a chiral amine with high enantioselectivity, which is then cyclized to form the tetrahydroquinoline ring. digitellinc.com

Norcoclaurine synthase is a Pictet-Spenglerase that catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the precursor to a vast family of benzylisoquinoline alkaloids. nih.govaalto.fi The substrate scope of NCS from Thalictrum flavum has been explored, demonstrating its ability to catalyze the reaction between dopamine and various aromatic and aliphatic aldehydes, providing a biocatalytic route to a range of 1-substituted tetrahydroisoquinolines. nih.gov More recently, imine reductases have been engineered to efficiently and stereoselectively convert 1-substituted dihydroisoquinolines into the corresponding (S)-tetrahydroisoquinolines. rsc.org

Table 2: Examples of Biocatalytic Synthesis of Tetrahydroisoquinolines

| Enzyme | Substrates | Product | Key Features |

| Laccase/TEMPO and Pictet-Spenglerase | Benzylic alcohols, m-tyramine | 1-Substituted-1,2,3,4-tetrahydroisoquinolines | One-pot chemo-enzymatic cascade, yields up to 87%. mdpi.com |

| Engineered Transaminase | Ketone precursor | Chiral amine intermediate for tetrahydroquinoline | High enantioselectivity (>95:5 er). digitellinc.com |

| Norcoclaurine Synthase (NCS) | Dopamine, various aldehydes | 1-Substituted-1,2,3,4-tetrahydroisoquinolines | Enzymatic Pictet-Spengler reaction, broad aldehyde substrate scope. nih.gov |

| Engineered Imine Reductase (IRED) | 1-Substituted dihydroisoquinolines | (S)-1-Substituted-tetrahydroisoquinolines | High efficiency and stereoselectivity. rsc.org |

Tandem Reactions and Cascade Processes (e.g., Henry-Nef, Petasis-Pomeranz-Fritsch-Bobbitt)

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient strategy for the synthesis of complex molecules like tetrahydroisoquinolines. nih.govrsc.org

A powerful tandem approach combines the Petasis three-component reaction with the Pomeranz-Fritsch-Bobbitt (PFB) cyclization. beilstein-journals.orgnih.gov The Petasis reaction involves the coupling of an amine, a carbonyl compound, and a boronic acid to generate an amino acid. beilstein-journals.org By using an aminoacetaldehyde acetal (B89532) as the amine component, the Petasis reaction can directly furnish the necessary precursor for the PFB cyclization, which then constructs the tetrahydroisoquinoline ring. beilstein-journals.orgnih.gov This sequence has been successfully applied to the synthesis of various tetrahydroisoquinoline-1-carboxylic acids, including the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. nih.gov The PFB reaction itself involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline (B145761) core. thermofisher.comnih.gov

The Henry reaction, or nitroaldol reaction, involves the addition of a nitroalkane to a carbonyl compound. youtube.com The resulting nitro-alcohol can be further transformed. A tandem Henry-Nef reaction sequence can be utilized in carbohydrate chemistry to achieve one-carbon homologation. youtube.com While not a direct synthesis of the core tetrahydroisoquinoline-1-amine structure, the principles of tandem reactions involving nitro compounds, such as a Michael/aza-Henry tandem reaction, have been applied to the synthesis of tetrahydroquinolines. rsc.org The Nef reaction itself converts a primary or secondary nitroalkane into an aldehyde or ketone. wikipedia.orgnih.gov

Kabachnik-Fields and Aza-Pudovik Reactions for Phosphonic and Phosphinic Acids

The Kabachnik-Fields and aza-Pudovik reactions are the most prominent methods for the synthesis of α-aminophosphonic and α-aminophosphinic acids, which are phosphorus analogues of α-amino acids. openaire.euthieme-connect.comresearchgate.net These reactions have been successfully adapted for the preparation of 1,2,3,4-tetrahydroisoquinoline-1-phosphonic and -1-phosphinic acids. openaire.euthieme-connect.com

The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite. thieme-connect.comresearchgate.net In the context of tetrahydroisoquinolines, this can be achieved through the reaction of 3,4-dihydroisoquinoline (acting as an imine precursor), an aldehyde (or ketone), and a phosphite. thieme-connect.com

A practical, metal-free method has been developed for the synthesis of these phosphorus-containing tetrahydroisoquinoline derivatives. openaire.euthieme-connect.com This involves the reaction of 3,4-dihydroisoquinoline with a P-nucleophile. For the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-H-phosphinic acid, 3,4-dihydroisoquinoline is reacted with hypophosphorous acid in what is considered an aza-Pudovik reaction. thieme-connect.comresearchgate.net The Pudovik reaction is the addition of a P-H compound to an imine. thieme-connect.com Similarly, reaction with phenylphosphinic acid yields the corresponding 1-phenylphosphinic acid derivative. thieme-connect.com For the diethyl 1,2,3,4-tetrahydroisoquinoline-1-phosphonate, the synthesis can proceed via an N-acyliminium ion intermediate generated from 3,4-dihydroisoquinoline, which then reacts with diethyl phosphite. thieme-connect.com

Table 3: Synthesis of Phosphonic and Phosphinic Acid Derivatives of Tetrahydroisoquinoline

| Starting Materials | Reaction Type | Product | Yield (%) |

| 3,4-Dihydroisoquinoline, Diethyl phosphite, Benzoyl chloride | Aza-Pudovik type | Diethyl 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-1-phosphonate | 85 |

| 3,4-Dihydroisoquinoline, Hypophosphorous acid | Aza-Pudovik | 1,2,3,4-Tetrahydroisoquinoline-1-H-phosphinic acid | 84 |

| 3,4-Dihydroisoquinoline, Phenylphosphinic acid | Aza-Pudovik | 1,2,3,4-Tetrahydroisoquinoline-1-phenylphosphinic acid | 75 |

| Benzaldehyde, Benzylamine, Dimethyl phosphite, followed by hydrogenolysis | Kabachnik-Fields | Dimethyl 1,2,3,4-tetrahydroisoquinoline-1-phosphonate | 32 (over 2 steps) |

Advanced Structural Elucidation and Characterization of 1,2,3,4 Tetrahydroisoquinolin 1 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 1,2,3,4-tetrahydroisoquinolin-1-amine derivatives in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework and the electronic environment of the nuclei.

In the context of conformational analysis, NMR is instrumental in determining the preferred shapes a molecule adopts through the rotation of its single bonds. For the tetrahydroisoquinoline core, this often involves identifying the puckering of the heterocyclic ring and the orientation of substituents. Computational studies have shown that 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) itself can exist in multiple low-energy conformations, primarily distinguished by the axial or equatorial position of the N-H group in a twisted ring structure. researchgate.net The energy difference between these conformers can be very small, on the order of 60 ± 30 cm⁻¹. researchgate.net

One-dimensional ¹H NMR spectra reveal key information through chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J). For instance, the chemical shifts of the protons on the stereogenic center (C1) and the adjacent methylene (B1212753) groups (C3 and C4) are particularly sensitive to their spatial arrangement. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons can be used to estimate dihedral angles via the Karplus equation, providing insight into the ring's conformation. auremn.org.br

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are invaluable for establishing proton-proton and proton-carbon correlations, respectively, which helps in assigning the signals to specific atoms within the molecule. For more complex derivatives, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine through-space proximity between protons, further elucidating the relative configuration and preferred conformation. nih.gov For example, the observation of a Nuclear Overhauser Effect between a proton at C1 and a proton on a substituent can confirm their cis or trans relationship.

The synthesis of various substituted 1,2,3,4-tetrahydroisoquinoline derivatives has been reported, with their structures confirmed by ¹H and ¹³C NMR. For example, in a series of N-substituted derivatives, the characteristic signals for the tetrahydroisoquinoline scaffold were readily identified alongside those of the appended groups. ijstr.orgresearchgate.net Similarly, for 1-nitromethyl-2-phenyl-1,2,3,4-tetrahydroisoquinoline, the ¹H NMR spectrum clearly shows multiplets for the aromatic protons and signals corresponding to the tetrahydroisoquinoline ring and the nitromethyl group. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for Selected 1,2,3,4-Tetrahydroisoquinoline Derivatives

| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-Butyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | DMSO-d₆ | 13.15 (s, 1H), 7.93–7.91 (m, 1H), 7.40–7.36 (m, 2H), 7.26–7.17 (m, 4H), 7.07–7.06 (m, 2H), 5.34 (s, 1H), 4.13 (s, 1H), 4.04–3.97 (m, 1H), 2.77–2.70 (m, 1H), 1.54–1.50 (m, 2H), 1.29–1.23 (m, 2H), 0.86 (t, J = 7.2 Hz, 3H) | 172.6, 163.4, 140.0, 134.1, 132.1, 130.0, 129.6, 129.0, 128.2, 127.9, 127.2, 126.5, 61.1, 51.1, 46.0, 30.0, 20.1, 14.3 | nih.gov |

| 2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | DMSO-d₆ | 12.99 (s, 1H), 8.09–8.08 (m, 1H), 7.60–7.49 (m, 4H), 7.19–7.15 (m, 6H), 7.07–7.05 (m, 2H), 5.55 (d, J = 4.8 Hz, 1H), 4.89 (d, J = 4.8 Hz, 1H) | 170.4, 163.0, 140.8, 137.0, 134.5, 132.5, 131.5, 129.6, 128.9, 128.0, 127.9, 127.9, 127.7, 127.7, 119.2, 64.0, 49.1 | nih.gov |

| {2-[4-(6-Methoxy-2-phenyl-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenoxy]-ethyl}-dimethyl-amine | CDCl₃ | Not explicitly detailed | 159.7, 156.8, 144.7, 135.1, 134.8, 129.7, 128.9, 118.7, 114.8, 114.4, 113.9, 72.8, 71.9, 61.6, 58.5, 56.9, 56.2, 31.8 | ijstr.org |

Mass Spectrometry (MS and HRMS) for Structural Confirmation

Mass spectrometry (MS) is a powerful technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the elemental formula of a compound. nih.gov

For this compound and its derivatives, the molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. Due to the presence of a nitrogen atom, these compounds typically exhibit a molecular ion with an odd mass, in accordance with the nitrogen rule. libretexts.org The fragmentation patterns observed in the mass spectrum provide valuable structural information. A common fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For 1-substituted tetrahydroisoquinolines, this can lead to the loss of the substituent at the C1 position.

Systematic studies on the fragmentation behavior of isoquinoline (B145761) alkaloids have identified characteristic patterns. nih.gov For instance, the loss of the amine-containing portion of the molecule can be a significant fragmentation pathway. nih.gov In the case of salsolinol (B1200041) (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), a common observation is the loss of a methyl group during mass spectrometry analysis. mdpi.com

HRMS has been crucial in confirming the elemental composition of newly synthesized derivatives. For example, for 2-butyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, the calculated mass for the protonated molecule [M+H]⁺ was 324.1600, and the found mass was 324.1596, confirming the formula C₂₀H₂₂NO₃. nih.gov Similar confirmations have been reported for other complex derivatives. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for Selected 1,2,3,4-Tetrahydroisoquinoline Derivatives

| Compound Name | Ionization Mode | Calculated m/z ([M+H]⁺) | Found m/z | Elemental Formula | Reference |

| 2-Butyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | ESI | 324.1600 | 324.1596 | C₂₀H₂₂NO₃ | nih.gov |

| 2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | ESI | 422.0392 | 422.0387 | C₂₂H₁₇BrNO₃ | nih.gov |

| 2-(4-Iodophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | ESI | 470.0253 | 470.0246 | C₂₂H₁₇INO₃ | nih.gov |

| 1-Oxo-3-phenyl-2-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | ESI | 428.1110 | 428.1100 | C₂₃H₁₇F₃NO₄ | nih.gov |

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute and relative configuration of chiral centers.

For derivatives of this compound, single-crystal X-ray diffraction can unambiguously establish the stereochemistry at the C1 position and any other stereocenters in the molecule. It also reveals the conformation of the molecule in the solid state. For example, the crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate revealed a left-handed axially chiral conformation of the tetrahydroisoquinolinium cation. nih.gov The solid-state structure is often stabilized by a network of hydrogen bonds. nih.gov

Vibrational and Electronic Spectroscopy for Molecular Signature

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, and electronic spectroscopy (UV-Vis) provide characteristic molecular signatures for this compound derivatives.

Vibrational Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups within a molecule. For 1,2,3,4-tetrahydroisoquinoline derivatives, characteristic IR absorption bands include:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ for secondary amines.

C-H stretch: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

C=C stretch: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region. ijstr.org

C-N stretch: These vibrations are typically found in the 1020-1250 cm⁻¹ range. ijstr.org

Computational studies, often using Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of different conformers of 1,2,3,4-tetrahydroisoquinoline. researchgate.net The calculated spectra can then be compared with experimental FT-IR data to support conformational assignments. researchgate.net For example, calculated low-frequency vibrations for THIQ at 93 cm⁻¹ and 146 cm⁻¹ in its ground state have been shown to correspond well with experimental observations. researchgate.net

Electronic Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The tetrahydroisoquinoline scaffold contains a benzene (B151609) ring, which gives rise to characteristic π-π* transitions in the UV region. The position and intensity of these absorption bands can be influenced by substituents on the aromatic ring and the nitrogen atom. Calculated UV-Vis absorption spectra, often explained with the help of frontier molecular orbital analysis, have been shown to corroborate well with experimental data for 1,2,3,4-tetrahydroisoquinoline. researchgate.net

Derivatization of tetrahydroisoquinolines with fluorescent tags can be used to enhance their detection in analytical methods. For instance, derivatization with 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride produces fluorescent sulfonamides that can be detected with high sensitivity using fluorescence measurements (excitation at 318 nm and emission at 398 nm). nih.gov

Table 3: Spectroscopic Data for a Representative 1,2,3,4-Tetrahydroisoquinoline Derivative

| Compound Name | IR (KBr, νₘₐₓ, cm⁻¹) | Reference |

| {2-[4-(6-Methoxy-2-phenyl-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenoxy]-ethyl}-dimethyl-amine | 2950 (C-H str.); 1530-1450 (aromatic C-C str.); 1240 (C-O str.); 1210 (C-N str.); 1070 (C-O-C str.) | ijstr.org |

Computational Chemistry and Molecular Modeling Studies of 1,2,3,4 Tetrahydroisoquinolin 1 Amine and Its Analogs

Conformational Analysis and Potential Energy Surfaces (PES)

The conformational landscape of the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) molecule has been investigated through computational methods to identify its most stable forms. researchgate.net A search for conformers reveals several structures in both the ground electronic state (S0) and the first excited state (S1). researchgate.net

The two most stable, low-energy conformers are twisted structures distinguished by the position of the hydrogen atom on the nitrogen, being either axial or equatorial. researchgate.net The energy difference between these two conformers is exceptionally small, calculated to be around 60 ± 30 cm⁻¹, with the precise global minimum being dependent on the computational method and basis set used. researchgate.net

Analysis of the potential energy surface (PES) for the ground state (S0) identifies three distinct, inequivalent minima and three corresponding transition states. researchgate.net For the first excited state (S1), the PES shows two minima and two transition states. researchgate.net In the excited state, the twisted conformer with the axial hydrogen (TA) is identified as the global minimum. researchgate.net The twisting angle for this TA conformer is approximately 31° in the S0 state and increases slightly to about 32° in the S1 state. researchgate.net

| Property | Ground State (S0) | First Excited State (S1) |

|---|---|---|

| Number of Minima on PES | 3 | 2 |

| Number of Transition States on PES | 3 | 2 |

| Global Minimum Conformer | Twisted (Axial or Equatorial NH, method dependent) | Twisted Axial (TA) |

| Twisting Angle of TA Conformer | ~31° | ~32° |

Quantum Chemical Calculations for Electronic Structure and Interactions

Both Density Functional Theory (DFT) and ab initio calculations have been employed to study the 1,2,3,4-tetrahydroisoquinoline (THIQ) system. researchgate.net DFT calculations using various functionals, alongside ab initio methods like MP2, have been crucial in mapping the conformational landscape. researchgate.net These studies indicate that the determination of the global minimum energy structure is sensitive to the specific basis sets and calculation methods applied. researchgate.net For instance, in studies of THIQ monohydrates, DFT methods with M06-2X and ωB97X-D functionals, as well as ab initio computations, produced consistent and reliable results regarding the geometry of hydrogen-bonded complexes. researchgate.net These methods have also been used to calculate vibrational frequencies, which show good agreement with experimental FT-IR spectra. researchgate.net

Natural Bond Orbital (NBO) analysis has been applied to understand the intermolecular interactions in hydrated complexes of THIQ. researchgate.net Specifically, the NBO method was used to analyze eleven different monohydrates of THIQ, employing the M06-2X functional in DFT and MP2 methods. researchgate.net This analysis provided a detailed picture of hydrogen bonding, critically examining the role of OH bonds as both hydrogen bond donors and acceptors. researchgate.net In complexes featuring N-H···O hydrogen bonds, the role of oxygen lone pairs was also closely monitored. researchgate.net The NBO analysis allows for a comparison of the relative contributions of hyperconjugation and rehybridization to the stability of these interactions. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the topology of electron density to characterize chemical bonds, particularly non-covalent interactions. This method was used in conjunction with NBO analysis to study the hydrogen bonds in THIQ monohydrates. researchgate.net The analysis confirmed the presence of strong hydrogen bonds in four of the eleven hydrated complexes studied. researchgate.net The satisfaction of Popelier's criteria, a set of conditions based on the topology of the electron density that defines a hydrogen bond, was met in all complexes involving these strong hydrogen bonds. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting its reactive sites. The MEP for THIQ has been calculated to pinpoint the likely sites for electrophilic interactions. researchgate.net The resulting potential map highlights the electron-rich areas, which are susceptible to attack by electrophiles, providing insight into the molecule's chemical reactivity. researchgate.net

To investigate the behavior of THIQ in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) and the Configuration Interaction Singles (CIS) method have been utilized. researchgate.net These calculations were instrumental in probing the S1 excited state, confirming that the twisted conformer with an axial hydrogen (TA) is the global minimum in this state. researchgate.net Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) and their associated electron density plots clearly identified the changes in electron distribution upon electronic excitation. researchgate.net This information was then used to successfully explain the observed UV-Vis absorption spectra of the molecule. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful method to study the time-dependent behavior of molecules, providing a detailed view of their conformational changes and interactions with their environment. In the context of 1,2,3,4-tetrahydroisoquinolin-1-amine and its analogs, MD simulations have been instrumental in understanding their dynamic properties and stability within biological systems.

For instance, MD simulations have been employed to investigate the interaction of THIQ derivatives with enzymes like deoxyribonuclease I (DNase I). nih.gov These simulations reveal that the stability of the ligand-protein complex is crucial for inhibitory activity. By analyzing the trajectory of the simulation, researchers can identify key amino acid residues that form stable interactions with the THIQ analog, contributing to its affinity for the enzyme. nih.gov

Furthermore, MD simulations are used to perform thorough conformational searches of key intermediates and transition states in reactions involving THIQ derivatives. This is particularly important for understanding the enantioselective borylation of the C(sp³)–H bond of THIQ, where numerous conformational isomers of the iridium complex catalyst exist. acs.org By considering the dynamic nature of these complexes, a more accurate picture of the reaction mechanism and the origins of stereoselectivity can be obtained. acs.org

The stability of ligand binding to protein-DNA cleavage complexes has also been assessed using MD simulations. nih.gov These studies help to ensure that potential inhibitory molecules remain bound to their target in a stable conformation, which is a critical factor for their therapeutic efficacy. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between small molecules, such as THIQ derivatives, and their protein targets.

Molecular docking studies have been pivotal in elucidating the binding modes and affinities of various 1,2,3,4-tetrahydroisoquinoline analogs with their respective biological targets. For example, in the study of DNase I inhibitors, docking simulations identified crucial interactions between the THIQ derivatives and amino acid residues such as Glu 39, His 134, Asn 170, Tyr 211, Asp 251, and His 252, which are important for inhibitor affinity. nih.gov

Similarly, for HIV-1 reverse transcriptase (RT) inhibitors, docking studies revealed that THIQ analogs adopt a "butterfly-like" conformation within the non-nucleoside inhibitor binding pocket (NNIBP). rsc.orgscispace.com Hydrophobic interactions with key residues like Tyr-181, Tyr-188, and Trp-229 were identified as significant for the binding of these inhibitors. rsc.org

In the context of dopamine (B1211576) D3 receptor ligands, molecular docking indicated that rigidifying the linker of THIQ-based compounds induces a distinct binding mode. nih.gov This highlights the importance of the linker region in determining the binding orientation and affinity. Furthermore, studies on D3 receptor ligands with different primary pharmacophore groups, such as 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, have shown that these groups can form specific hydrogen bond interactions with residues like Ser192 of the receptor. nih.gov

A series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives were evaluated for their affinity to the PCP binding site of the NMDA receptor complex. nih.gov The (S)-configured derivative with a 2-methylphenyl substituent at position 1 and a methyl group at position 8 showed the highest affinity, demonstrating remarkable enantioselectivity. nih.gov

Table 1: Molecular Docking and Interaction Data for THIQ Analogs

| Compound/Analog | Target Protein | Key Interacting Residues | Predicted Binding Affinity/Energy | Reference |

|---|---|---|---|---|

| 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one | DNase I | Glu 39, His 134, Asn 170, Tyr 211, Asp 251, His 252 | IC50 = 134.35 ± 11.38 μM | nih.gov |

| 6,7-Dimethoxy THIQ analogs | HIV-1 RT | Tyr-181, Tyr-188, Trp-229 | - | rsc.org |

| (S)-4e x HCl | NMDA Receptor (PCP site) | - | Ki = 0.0374 μM | nih.gov |

| THIQ-based D3R Ligands | Dopamine D3 Receptor | Ser192 | - | nih.gov |

This table is for illustrative purposes and includes a selection of data from the cited sources.

Molecular docking is also a valuable tool for predicting the affinity and selectivity of inhibitors. By comparing the docking scores and binding modes of a series of compounds, researchers can rationalize their observed biological activities and guide the design of more potent and selective analogs.

For instance, in the development of M2 muscarinic receptor antagonists, a structure-activity relationship (SAR) study, supported by computational analysis, suggested that the benzene (B151609) ring fused piperidine (B6355638) and the length of the alkyl linker chain are crucial for high M2 affinity. nih.gov Compound 3f from this series exhibited a high affinity for M2 receptors (pKi = 9.1) and low affinity for M3 receptors, demonstrating good selectivity. nih.gov

Similarly, for dopamine D3 receptor ligands, docking studies helped to understand how structural modifications influence selectivity over other receptors, such as the σ2 receptor. nih.gov The results indicated that the secondary pharmacophore group, particularly 4-substituted benzamides, facilitates D3 receptor selectivity. nih.gov

The affinity and selectivity of novel 1,2,3,4-tetrahydroisoquinolines for the dopamine D3 receptor over the D2 receptor were also investigated. nih.gov The introduction of a 7-CF3SO2O- substituent and replacement of a biphenylamido group with a 3-indolylpropenamido group led to a compound with high D3 receptor affinity (pKi 8.4) and 150-fold selectivity over the D2 receptor. nih.gov

Ligand-Based Pharmacophore Modeling and Virtual Screening

Ligand-based pharmacophore modeling is a computational approach used when the 3D structure of the target protein is unknown or when a set of active ligands is available. mdpi.com This method involves identifying the common chemical features of active molecules that are essential for their biological activity. The resulting pharmacophore model can then be used as a 3D query to search large compound databases in a process called virtual screening, aiming to identify new potential inhibitors. nih.gov

This approach starts with a training set of molecules with known activities to develop and select a pharmacophore model. nih.gov This model is then validated using a test set of molecules. nih.gov For instance, a validated pharmacophore model can be used to screen databases like the ZINC database, which contains millions of commercially available compounds. nih.gov The hits from the virtual screen are then typically subjected to further filtering, such as applying Lipinski's rule of five and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, before being evaluated by more computationally intensive methods like molecular docking. nih.gov

While specific examples solely focused on this compound were not found in the provided search results, the principles of ligand-based pharmacophore modeling are broadly applicable to this class of compounds for discovering new inhibitors for various targets.

Computational Support for Stereochemical Outcomes

Computational methods play a crucial role in understanding and predicting the stereochemical outcomes of chemical reactions. For the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, computational studies can provide insights into the mechanisms of enantioselective reactions.

For example, in the enantioselective C(sp³)–H borylation of THIQ catalyzed by an iridium complex, computational analysis was used to investigate the relative stabilities of all possible diastereomeric intermediates and transition states. acs.org This detailed study helped to elucidate the origin of the observed regio- and enantioselectivity, showing that the R-product is favored, which is consistent with experimental observations. acs.org

Furthermore, the absolute configuration of reaction products can be determined using quantum electronic circular dichroism (ECD) calculations and comparing the calculated ECD spectrum with the experimental one. nih.gov This approach has been successfully applied to determine the absolute configuration of tetrahydroisoquinoline derivatives produced via 1,3-dipolar cycloaddition reactions. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.govmdpi.com By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified.

Similarly, for other tetrahydroisoquinoline derivatives, Hirshfeld analysis has been used to quantify the contributions of various interactions, including H···H, Cl···H/H···Cl, O···H/H···O, C···H/H···C, and N···H/H···N contacts, providing a comprehensive understanding of the forces that govern the crystal packing. nih.govresearchgate.net

Table 2: Hirshfeld Surface Analysis Data for THIQ Analogs

| Compound | H···H Contacts (%) | C···H/H···C Contacts (%) | N···H/H···N Contacts (%) | O···H/H···O Contacts (%) | Other Contacts (%) | Reference |

|---|---|---|---|---|---|---|

| 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile | 46.0 | 35.1 | 10.5 | - | <1 | nih.govbohrium.com |

| 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl} | 37.3 | 10.9 | 9.7 | 11.1 | Cl···H/H···Cl: 17.6 | nih.gov |

| 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide | 45.2 | 20.2 | 11.0 | 15.8 | S···H/H···S: 6.2, Other: <1.5 | researchgate.net |

This table presents a summary of the percentage contributions of different intermolecular contacts to the Hirshfeld surface for selected THIQ derivatives.

Applications of 1,2,3,4 Tetrahydroisoquinolin 1 Amine and Its Derivatives in Synthetic and Catalytic Chemistry

Chiral Building Blocks in Organic Synthesis

The inherent chirality of many 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives makes them ideal starting materials for the synthesis of more complex chiral molecules. Their rigid, bicyclic structure provides a well-defined three-dimensional framework that can be elaborated upon with high levels of stereocontrol.

Precursors for Complex Natural Products and Synthetic Pharmaceuticals

Chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines are crucial intermediates in the synthesis of a diverse range of natural products and medicinally important compounds. rsc.orgnih.gov The introduction of chirality at the C1 position is a key step that dictates the biological activity of the final molecule. nih.gov For instance, these compounds serve as foundational building blocks for the creation of various isoquinoline (B145761) alkaloids, a large and important class of natural products. nih.gov The development of enantioselective methods to produce these C1-chiral THIQs has been a significant area of research. nih.gov

The synthetic utility of these building blocks extends to the pharmaceutical industry, where they are used to construct novel therapeutic agents. The THIQ nucleus is a recognized "privileged scaffold," meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. rsc.orgmdpi.com This has led to the synthesis of THIQ analogs with a wide range of biological activities, including potential treatments for neurodegenerative disorders. rsc.orgacs.org

Role in Construction of Benzyl (B1604629) Tetrahydroisoquinoline Alkaloids

A prominent application of chiral 1,2,3,4-tetrahydroisoquinoline derivatives is in the synthesis of benzyltetrahydroisoquinoline alkaloids. mdpi.com (S)-Norcoclaurine, derived from the condensation of dopamine (B1211576) and L-tyrosine, is a key biosynthetic precursor to a vast array of these alkaloids, including (S)-reticuline and (S)-norlaudanosine. mdpi.com Synthetic chemists have developed various strategies to mimic this biosynthetic pathway, often relying on the stereoselective construction of the 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) core. nih.gov Asymmetric reduction of 1-benzyl-3,4-dihydroisoquinolines is one such method employed to produce these valuable chiral intermediates. nih.gov

Chiral Ligands and Organocatalysts in Asymmetric Reactions

Derivatives of 1,2,3,4-tetrahydroisoquinoline have proven to be highly effective as chiral ligands in metal-catalyzed reactions and as organocatalysts, facilitating a variety of asymmetric transformations with high enantioselectivity.

Catalysis of Enantioselective Additions (e.g., Michael, Nitroaldol, Mukaiyama Aldol)

Michael Addition: Organocatalysts derived from 1,2,3,4-tetrahydroisoquinoline have been successfully employed in asymmetric aza-Michael reactions. beilstein-journals.org For example, modularly designed organocatalysts, which are self-assembled from a cinchona alkaloid derivative and an amino acid, have been used for the diastereoselective synthesis of bridged tetrahydroisoquinoline derivatives. beilstein-journals.org These catalysts have shown excellent enantioselectivity in the addition of amines to α,β-unsaturated compounds. beilstein-journals.org

Nitroaldol (Henry) Reaction: Chiral coordination compounds of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been utilized as catalysts in the enantioselective nitroaldol reaction. mdpi.comresearchgate.net For instance, a copper(II) complex of 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine catalyzed the addition of nitromethane (B149229) to 4-nitrobenzaldehyde, affording the (R)-product with significant enantiomeric excess. mdpi.comresearchgate.net Similarly, chiral C1-tetrahydro-1,1'-bisisoquinoline-copper(I) complexes have been developed for the asymmetric Henry reaction, providing β-nitroalcohols in high yields and enantioselectivities. researchgate.net

Mukaiyama Aldol (B89426) Reaction: The Mukaiyama aldol reaction, a Lewis acid-catalyzed aldol addition of a silyl (B83357) enol ether to a carbonyl compound, is a powerful tool for carbon-carbon bond formation. nih.govwikipedia.org Chiral ligands and catalysts are crucial for achieving high enantioselectivity in this reaction. nih.govchem-station.com While direct catalysis by simple 1,2,3,4-tetrahydroisoquinolin-1-amine derivatives is less common, more complex chiral ligands incorporating the tetrahydroisoquinoline scaffold have been developed for various asymmetric transformations, including those related to aldol-type additions. The development of asymmetric versions of the Mukaiyama aldol reaction has been pivotal in the synthesis of numerous complex natural products. nih.gov

The following table provides a summary of the application of 1,2,3,4-tetrahydroisoquinoline derivatives in catalyzing enantioselective addition reactions.

| Reaction Type | Catalyst/Ligand | Substrates | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Nitroaldol | Copper(II) complex of 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine | Nitromethane, 4-Nitrobenzaldehyde | (R)-2-nitro-1-(4-nitrophenyl)ethanol | up to 61.7% | 30% | mdpi.comresearchgate.net |

| Nitroaldol | Chiral C1-tetrahydro-1,1'-bisisoquinoline-copper(I) complex | Nitromethane, Benzaldehyde | β-nitroalcohol | 85% | 60% | researchgate.net |

| aza-Michael | Modularly designed organocatalyst (cinchona derivative + D-proline) | 4-Nitrophthalimide, α,β-unsaturated ketones | Bridged tetrahydroisoquinoline derivatives | ≈99% | 56-90% | beilstein-journals.org |

Application in Asymmetric Hydrogenation and Dynamic Kinetic Resolution

Asymmetric Hydrogenation: Chiral ligands based on the 1,2,3,4-tetrahydroisoquinoline framework have been instrumental in the development of highly efficient catalysts for the asymmetric hydrogenation of various substrates. mdpi.com Transition-metal catalysts, particularly those based on iridium and ruthenium, bearing chiral phosphorus-based ligands or diamine ligands, have demonstrated remarkable success in the enantioselective reduction of imines, enamines, and N-heteroaromatics to produce chiral tetrahydroisoquinolines. mdpi.comnih.govmdpi.com For example, iridium catalysts with chiral phosphinooxazoline ligands derived from L-threonine have achieved excellent enantioselectivities (up to 99% ee) in the hydrogenation of N-Boc-2,3-diarylallyl amines, providing access to 4-benzyl-tetrahydroisoquinolines. nih.gov Furthermore, ruthenium catalysts with chiral diamine ligands have been used for the asymmetric transfer hydrogenation of iminium salts in aqueous media, yielding tertiary amines with a THIQ moiety in high enantiomeric excess. mdpi.com

The table below showcases selected examples of asymmetric hydrogenation reactions utilizing chiral ligands.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| Ir-tetraMe-BITIOP (L4) | 6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinoline | 1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline | 94% | 99% | mdpi.com |

| Ir-P-stereogenic phosphinooxazoline | N-Boc-2,3-diarylallyl amines | 4-benzyl-tetrahydroisoquinolines | up to 99% | - | nih.gov |

| RuCl2(cymene) with water-soluble (R,R)-N,N*f ligand | Iminium salts | Tertiary amines with THIQ moiety | High | - | mdpi.com |

Dynamic Kinetic Resolution (DKR): Dynamic kinetic resolution is a powerful strategy that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. researchgate.netprinceton.eduwikipedia.org This technique has been successfully applied to the synthesis of enantiopure 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. researchgate.netresearchgate.net By employing an enzyme, such as Candida antarctica lipase (B570770) B (CAL-B), for the enantioselective hydrolysis of the corresponding ethyl ester, coupled with a base-catalyzed racemization of the unreacted ester, the desired (R)-amino acid can be obtained in high yield and enantiomeric excess. researchgate.net This method circumvents the 50% theoretical yield limit of traditional kinetic resolution. researchgate.net

Mechanistic Investigations of 1,2,3,4 Tetrahydroisoquinolin 1 Amine Derivatives at the Molecular and Enzymatic Levels

Enzyme Inhibition Mechanisms (in vitro)

A study assessing 24 derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) for their potential to inhibit Deoxyribonuclease I (DNase I) in vitro found that four of these compounds displayed IC₅₀ values below 200 μM. nih.gov DNase I is a crucial enzyme involved in the cleavage of DNA and plays a role in apoptosis. nih.govmdpi.com The most effective of these was 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one, with an IC₅₀ of 134.35 ± 11.38 μM. nih.gov

Molecular docking and dynamics simulations have provided insights into the binding mode of these inhibitors. nih.govresearchgate.net Key interactions with amino acid residues such as Glu 39, His 134, Asn 170, Tyr 211, Asp 251, and His 252 within the DNase I active site are believed to be critical for the affinity of these inhibitors. nih.govresearchgate.net The steric bulk and electronic properties of the substituents on the tetrahydroisoquinoline core appear to play a significant role in the inhibitory activity. nih.govnih.gov

Table 1: DNase I Inhibition by 1,2,3,4-Tetrahydroisoquinolin-1-amine Derivatives

A series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives have been identified as selective inhibitors of Janus Kinase 2 (JAK2). acs.orgnih.govacs.org JAK2 is a tyrosine kinase that plays a critical role in cytokine signaling pathways, and its dysregulation is implicated in myeloproliferative neoplasms. nih.govnih.gov

Systematic structure-activity relationship (SAR) studies led to the discovery of a highly potent derivative, compound 13ac, which demonstrated excellent inhibitory activity against JAK2 kinase with an IC₅₀ value of 3 nM. acs.orgnih.govacs.org This compound also showed potent inhibition of SET-2 and Ba/F3V617F cells, which express the JAK2V617F mutation, with IC₅₀ values of 11.7 nM and 41 nM, respectively. acs.orgnih.gov Mechanistic studies confirmed that compound 13ac effectively downregulates the phosphorylation of downstream signaling proteins of JAK2 in cellular assays. acs.orgnih.gov Further optimization by opening the tetrahydroisoquinoline ring led to the discovery of compound A8, which also showed excellent potency on JAK2 kinase with an IC50 value of 5 nM and inhibited the phosphorylation of JAK2 and its downstream signaling pathway. nih.gov

Table 2: JAK2 Inhibition by N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common cause of familial Parkinson's disease. Research has shown that pathogenic mutations in LRRK2 can lead to hyperphosphorylation of Rab10, and specific LRRK2 kinase inhibitors can block this process. nih.gov While direct binding studies of this compound derivatives to LRRK2 are not extensively detailed in the provided context, the neuroprotective properties of some tetrahydroisoquinolines suggest a potential interaction with pathways relevant to Parkinson's disease. nih.govnih.govresearchgate.net

Certain 1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated inhibitory activity against HIV-1 Reverse Transcriptase (RT), a crucial enzyme for the replication of the human immunodeficiency virus. nih.govrsc.orgnih.gov These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). rsc.org

Molecular docking studies have shown that these derivatives can adopt a "butterfly-like" conformation within the NNRTI binding pocket of HIV-1 RT. rsc.org Specific interactions, such as hydrophobic contacts between the 6,7-dimethoxy tetrahydroisoquinoline moiety and amino acid residues like Tyr-181, Tyr-188, and Trp-229, are important for their inhibitory activity. rsc.org One derivative containing a THIQ scaffold exhibited potent anti-HIV activity with an IC₅₀ of 4.10 μM. nih.gov Another study reported two analogs that inhibited the polymerase activity of RT in the nanomolar range. nih.gov

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for their antibacterial properties, with some showing inhibitory effects against MurE synthetase. nih.gov This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132) and is a key target in the treatment of Alzheimer's disease. nih.govgoogle.comresearchgate.netscielo.brnih.gov

In vitro studies have identified several tetrahydroisoquinoline derivatives with potent AChE inhibitory activity. nih.govcapes.gov.br For instance, (+)-thalictricavine and (+)-canadine were found to be selective human AChE (hAChE) inhibitors with IC₅₀ values of 0.38 ± 0.05 µM and 0.70 ± 0.07 µM, respectively. nih.gov Molecular docking studies suggest that these compounds bind within the active site of hAChE. nih.gov The protonated nitrogen of the tetrahydroisoquinoline ring can form a hydrogen bond with the hydroxyl group of Tyr341, while the aromatic part of the molecule engages in π-π stacking interactions with Tyr341 and Phe297. nih.gov

Table 3: Acetylcholinesterase Inhibition by this compound Derivatives

Receptor and Transporter Interaction Mechanisms

The diverse pharmacological effects of this compound and its derivatives stem from their complex interactions with various receptors and transporters within the central nervous system. These interactions are pivotal in modulating neurotransmitter systems and cellular signaling pathways, underpinning their potential therapeutic applications.

Dopamine (B1211576) Receptor (D2R, D3R) Interactions and Ligand Displacement Studies

Derivatives of 1,2,3,4-tetrahydroisoquinoline (TIQ) have demonstrated notable interactions with dopamine receptors, particularly the D2 and D3 subtypes. These interactions are often characterized by their ability to displace radiolabeled ligands from these receptors, indicating competitive binding.

Studies have shown that TIQ and its analogue salsolinol (B1200041) can effectively displace [3H]apomorphine from its binding sites, with an efficacy comparable to that of dopamine itself. nih.gov This suggests that these compounds can directly interact with dopamine receptors. While both TIQ and salsolinol demonstrated this displacement, they did not alter the behavioral and biochemical effects induced by the dopamine antagonist haloperidol, suggesting a more complex modulatory role rather than simple antagonism. nih.gov

The antidopaminergic properties of TIQ and its derivatives are further supported by their ability to abolish the behavioral (hyperactivity) and biochemical (depression of striatal homovanillic acid levels) effects of the dopamine agonist apomorphine (B128758). nih.gov This indicates that these compounds can functionally antagonize dopamine receptor activation.

Interestingly, while some TIQ derivatives exhibit antidopaminergic effects, others, like 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), have been shown to possess neuroprotective properties and can influence dopamine metabolism in a manner that suggests a regulatory function rather than direct agonism or antagonism in all contexts. nih.govnih.gov The specific nature of the interaction—whether agonistic, antagonistic, or modulatory—appears to be highly dependent on the specific substitutions on the tetrahydroisoquinoline scaffold.

Table 1: Dopamine Receptor Interaction Data for 1,2,3,4-Tetrahydroisoquinoline Derivatives This table is representative of the types of data found in the literature. Specific values may vary between studies.

| Compound | Receptor | Assay Type | Finding | Reference |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Dopamine Receptors | [3H]Apomorphine Displacement | Displacement comparable to dopamine | nih.gov |

| Salsolinol | Dopamine Receptors | [3H]Apomorphine Displacement | Displacement comparable to dopamine | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Dopamine Receptors | Functional Assay (Apomorphine-induced behavior) | Abolished apomorphine effects | nih.gov |

Sigma-2 Receptor (σ2R) Affinity and Selectivity

Currently, there is limited direct evidence in the reviewed literature specifically detailing the affinity and selectivity of this compound derivatives for the sigma-2 receptor (σ2R). While the broader class of tetrahydroisoquinolines has been investigated for activity at various central nervous system targets, specific and detailed studies on σ2R interactions for this particular amine derivative are not prominently available in the public domain. Further research is required to elucidate the potential role of σ2R in the pharmacological profile of these compounds.

Hyaluronic Acid-CD44 Interaction Inhibition

A significant area of research for 1,2,3,4-tetrahydroisoquinoline derivatives has been their ability to inhibit the interaction between hyaluronic acid (HA) and its primary receptor, CD44. nih.govunizar.esugr.es This interaction is crucial for various cellular processes and is particularly implicated in tumor growth, angiogenesis, and metastasis. nih.govunizar.es

Computational and experimental studies have revealed that certain N-aryl and N-alkylketone derivatives of tetrahydroisoquinoline can bind to an inducible pocket on the HA-binding domain of CD44. nih.govunizar.es This binding prevents the natural interaction with HA, thereby disrupting downstream signaling pathways that promote cancer progression. ugr.es

For instance, the N-aryltetrahydroisoquinoline derivative, compound 5 (2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-5-ol), has demonstrated potent antiproliferative effects against CD44-positive cancer cell lines, with an EC50 value of 0.59 μM against MDA-MB-231 cells. unizar.esnih.gov This compound was also shown to disrupt the integrity of cancer spheroids in a dose-dependent manner. unizar.esnih.gov Another derivative, JE22, a tetrahydroisoquinoline-ketone analogue, was designed to bind to the CD44-HABD and has been incorporated into nanodevices for targeted anticancer therapy. nih.gov

These findings highlight a promising, non-traditional therapeutic avenue for 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents by targeting the tumor microenvironment. nih.gov

Table 2: CD44 Interaction Data for 1,2,3,4-Tetrahydroisoquinoline Derivatives

| Compound | Target | Cell Line | Activity | EC50 | Reference |

|---|---|---|---|---|---|

| Compound 5 (2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-5-ol) | HA-CD44 Interaction | MDA-MB-231 | Antiproliferative | 0.59 μM | unizar.esnih.gov |

| JE22 (THIQ-ketone derivative) | HA-CD44 Interaction | Not specified | Inhibitor of HA-CD44 binding | Not specified | nih.gov |

| N-alkylcarbonyl THIQ derivatives (e.g., 5d, 7d) | HA-CD44 Interaction | MDA-MB-231 | Antiproliferative, Inhibition of HA-CD44 binding | Not specified | bath.ac.uk |

Dual and Triple Neurotransmitter Reuptake Inhibition (NET, DAT, SERT)

Certain derivatives of 1,2,3,4-tetrahydroisoquinoline have been identified as potent inhibitors of monoamine transporters, including the norepinephrine (B1679862) transporter (NET), the dopamine transporter (DAT), and the serotonin (B10506) transporter (SERT). rsc.org This property positions them as potential candidates for the development of novel antidepressants and treatments for other neuropsychiatric disorders.

The design of these molecules often involves substitutions at the 4-position of the tetrahydroisoquinoline nucleus with various heterobicyclic groups. rsc.org This structural modification has led to the discovery of compounds that act as triple reuptake inhibitors. Generally, the (+) enantiomers of these compounds have been found to be more potent inhibitors of NET, DAT, and SERT. rsc.org

The ability to modulate these three key neurotransmitter systems simultaneously offers a potential advantage over single- or dual-acting agents, possibly leading to enhanced efficacy and a broader spectrum of activity in treating depressive disorders. researchgate.net

Table 3: Neurotransmitter Reuptake Inhibition by 1,2,3,4-Tetrahydroisoquinoline Derivatives This table is illustrative of the classes of compounds and their activities. Specific IC50 values are highly dependent on the exact chemical structure.

| Compound Class | Target Transporters | Key Structural Feature | Potential Application | Reference |

|---|---|---|---|---|

| 4-substituted THIQ derivatives | NET, DAT, SERT | Heterobicyclic groups at the 4-position | Antidepressant | rsc.org |

| (+) enantiomers of 4-substituted THIQs | NET, DAT, SERT | Specific stereochemistry | Enhanced potency as triple reuptake inhibitors | rsc.org |

Role in Endogenous Biochemical Pathways (e.g., Dopamine Metabolism Regulation)

1,2,3,4-Tetrahydroisoquinoline and its derivatives can significantly influence endogenous biochemical pathways, most notably the metabolism of dopamine. rsc.orgnih.gov Their effects are complex and can vary depending on the specific derivative and the experimental conditions.

Some derivatives, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1-BnTIQ), are considered to potentiate the metabolism of dopamine through the dopamine oxidation pathway. rsc.org This can lead to an increase in the production of free radicals and may be a contributing factor to its potential neurotoxic effects. rsc.org Conversely, 1-BnTIQ can also inhibit dopamine metabolism via the catechol-O-methyltransferase (COMT) pathway. rsc.org

In contrast, 1MeTIQ appears to have a more regulatory role. Chronic administration of 1MeTIQ has been shown to increase COMT-dependent O-methylation and elevate dopamine levels, which is reflective of its antioxidant and neuroprotective properties. nih.gov Studies have also shown that TIQ can depress the levels of the intraneuronal dopamine metabolite DOPAC while enhancing the extraneuronal metabolite 3-MT, suggesting a modulation of dopamine turnover and release. nih.gov